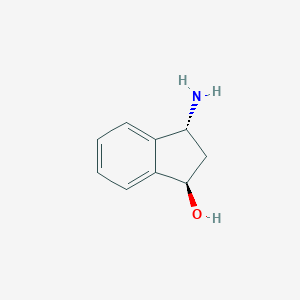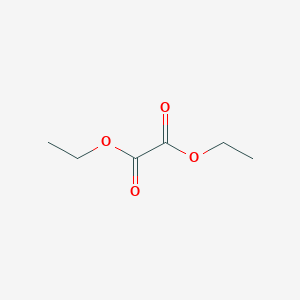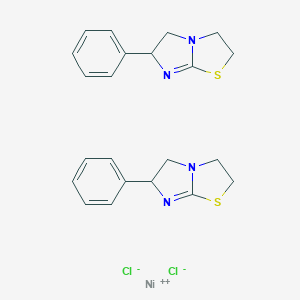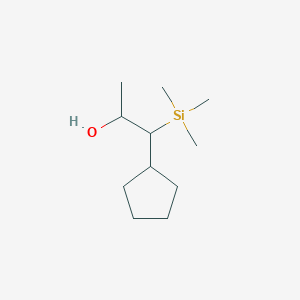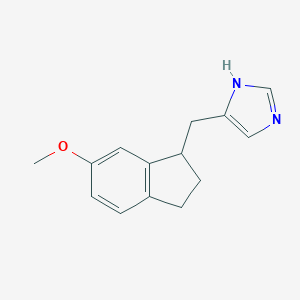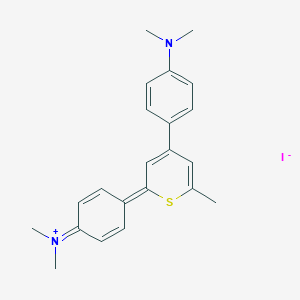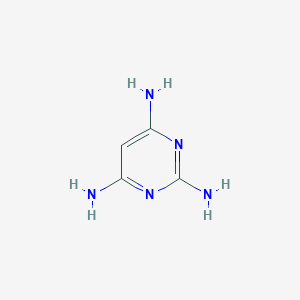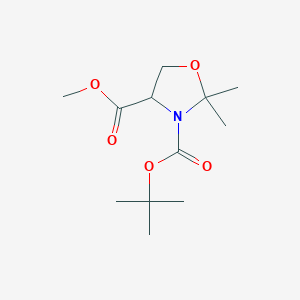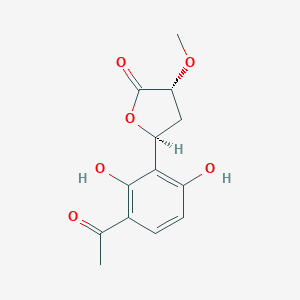
Antafumicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antafumicin A is a secondary metabolite produced by Streptomyces sp. MK498-98F1, a soil-dwelling bacterium. It belongs to the family of macrocyclic lactones and has shown promising potential as a novel antibiotic compound. Antafumicin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mécanisme D'action
The mechanism of action of antafumicin A is not fully understood. However, it is believed to inhibit bacterial cell wall biosynthesis by targeting the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). This enzyme is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, antafumicin A disrupts the cell wall synthesis, leading to bacterial death.
Effets Biochimiques Et Physiologiques
Antafumicin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. Antafumicin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Antafumicin A has several advantages as a research tool. It exhibits potent antibacterial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer drugs. Moreover, antafumicin A has immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases. However, antafumicin A has some limitations as a research tool. Its complex structure makes its synthesis challenging, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on antafumicin A. Firstly, further studies are needed to elucidate its mechanism of action. Secondly, the synthesis of antafumicin A needs to be optimized to improve its yield and purity. Thirdly, the potential of antafumicin A as a therapeutic agent for various diseases, including bacterial infections, cancer, and autoimmune diseases, needs to be explored further. Finally, the development of new derivatives of antafumicin A with improved antibacterial and antitumor activities may lead to the discovery of new drugs.
Conclusion
Antafumicin A is a promising antibiotic compound with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting MurA. Antafumicin A has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of pro-inflammatory cytokines. Although antafumicin A has some limitations as a research tool, it has several future directions for research, including the elucidation of its mechanism of action, the optimization of its synthesis, and the exploration of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Antafumicin A is a complex molecule with a unique structure. Its synthesis involves a series of steps, including fermentation, extraction, purification, and chemical modification. The fermentation process is carried out using Streptomyces sp. MK498-98F1, which is grown in a suitable medium under controlled conditions. The extracted crude product is then purified using various chromatographic techniques. Finally, chemical modification is carried out to obtain the desired compound.
Applications De Recherche Scientifique
Antafumicin A has shown potential as a novel antibiotic compound in scientific research. Its antibacterial activity against Gram-positive bacteria, including Antafumicin A and VRE, makes it a promising candidate for the development of new antibiotics. Antafumicin A has also been found to exhibit antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, antafumicin A has been shown to have immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
151271-54-4 |
|---|---|
Nom du produit |
Antafumicin A |
Formule moléculaire |
C13H14O6 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
SMILES isomérique |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Synonymes |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



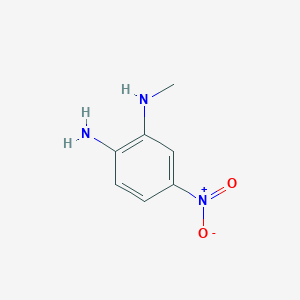
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
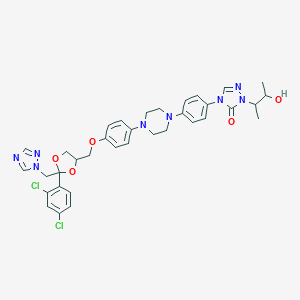
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
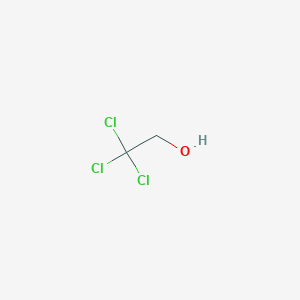
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
